N-Acetyllactosamine

Description

Significance as a Fundamental Glycan Building Block

N-Acetyl-D-lactosamine holds a position of paramount importance as a foundational building block for numerous glycans. sci-hub.se It is a core component of various oligosaccharides, including those found in glycoproteins and human milk. medchemexpress.comwikipedia.orgbiosynth.com The repeating units of LacNAc can form long chains known as poly-N-acetyllactosamine, which are key structural elements of both N- and O-linked glycans. These chains can be further modified with other sugars, such as sialic acid and fucose, to create even more complex structures like the sialyl Lewis X antigen. medchemexpress.combiosynth.com This antigen is a crucial ligand for selectins, a class of cell adhesion molecules involved in inflammatory responses and other cellular interactions. biosynth.com

The significance of LacNAc extends to its role as a carbohydrate antigen. wikipedia.org These antigens are involved in normal cellular recognition processes and have been implicated in malignant transformation and metastasis. wikipedia.org Furthermore, LacNAc serves as a precursor for the synthesis of other biologically important compounds, including glycolipids and certain red blood cell components like the Lewis and ABO blood group antigens. sci-hub.se The diverse roles of LacNAc-containing structures underscore the disaccharide's central importance in the architecture and function of complex carbohydrates. biosynth.comsci-hub.se

Overview of N-Acetyl-D-lactosamine as a Disaccharide Moiety

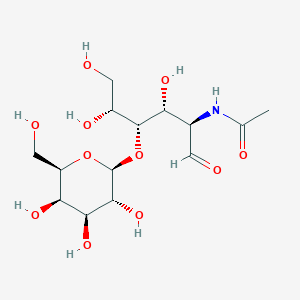

N-Acetyl-D-lactosamine is a disaccharide composed of two monosaccharide units: galactose and N-acetylglucosamine. targetmol.comcaymanchem.comglpbio.com The linkage between these two sugars is a β(1→4) glycosidic bond, meaning the galactose molecule is attached to the fourth carbon of the N-acetylglucosamine molecule. nih.gov This specific linkage is crucial for its recognition by various proteins, particularly a family of carbohydrate-binding proteins called galectins. mdpi.comnih.gov

The chemical structure of LacNAc provides it with unique properties. The N-acetyl group on the glucosamine (B1671600) residue is a key feature that distinguishes it from lactose (B1674315) and contributes to its specific interactions with binding partners. nih.gov For instance, N-acetyl-D-lactosamine binds to the carbohydrate recognition domain (CRD) of galectin-3 with a significantly higher affinity than lactose. nih.gov This enhanced binding is attributed to the interaction of the N-acetyl group with specific amino acid residues within the CRD. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | C14H25NO11 glpbio.comnih.gov |

| Molar Mass | 383.35 g/mol wikipedia.org |

| Synonyms | LacNAc, N-Acetyllactosamine targetmol.commedchemexpress.comglpbio.com |

| Structure | β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine nih.gov |

Historical Perspectives in Glycobiology Research

The study of N-acetyl-D-lactosamine is deeply intertwined with the historical development of glycobiology. Early research focused on the isolation and characterization of complex carbohydrates from natural sources. A significant milestone was the isolation of this compound from beef brain glycopeptides in 1972. wikipedia.org This discovery was crucial in establishing its presence in animal tissues and set the stage for further investigations into its structure and function.

The development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in advancing our understanding of LacNAc-containing glycans. oup.com These methods have enabled researchers to elucidate the intricate structures of complex carbohydrates and to identify the specific modifications that give rise to their diverse biological activities.

A key area of historical and ongoing research is the enzymatic synthesis of N-acetyl-D-lactosamine and its derivatives. sci-hub.seresearchgate.net The use of glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, has allowed for the controlled synthesis of complex oligosaccharides containing LacNAc. researchgate.net This has been crucial for producing these molecules in sufficient quantities for detailed biological studies and for the development of potential therapeutic agents. sci-hub.se The Heyns rearrangement, a chemical method to synthesize 2-deoxy-2-amino sugars, has also been a valuable tool in the preparation of N-acetyl-D-lactosamine. researchgate.net

Structure

3D Structure

Properties

CAS No. |

32181-59-2 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |

InChI Key |

KFEUJDWYNGMDBV-LODBTCKLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Other CAS No. |

82441-98-3 |

physical_description |

Solid |

Synonyms |

PNALA poly(N-acetyllactosamine) poly-N-acetyllactosamine |

Origin of Product |

United States |

Biological Roles and Physiological Significance of N Acetyl D Lactosamine

Participation in Glycoconjugate Architecture

N-Acetyl-D-lactosamine is a versatile building block found in various complex carbohydrate structures, highlighting its importance in the molecular architecture of life. biosynth.comevitachem.com

N-Linked Glycans

N-linked glycans are oligosaccharides attached to the nitrogen atom of asparagine residues in proteins. N-Acetyl-D-lactosamine is a common component of these structures. oup.com The process of N-linked glycosylation is essential for the proper folding, stability, and function of many proteins. oup.com In some instances, a single N-acetyl-D-glucosamine (N-GlcNAc) monosaccharide is found linked to proteins, a modification that occurs at asparagine-X-serine/threonine sites. oup.com To study these modifications, researchers can enzymatically add a galactose molecule to the terminal GlcNAc, forming N-acetyl-D-lactosamine, which facilitates the enrichment and analysis of these modified peptides. oup.com

O-Linked Glycans

O-linked glycans are attached to the oxygen atom of serine or threonine residues in proteins. While less common than in N-linked glycans, N,N'-Diacetyllactosamine (LacdiNAc), a derivative of LacNAc, has been identified in the O-linked glycans of a select group of proteins. nih.gov This modification has been observed in glycoproteins of the extracellular matrix, such as human zona pellucida glycoprotein (B1211001) 3 (ZP3). nih.gov The presence of LacdiNAc on O-glycans suggests a role in specific recognition and signaling events at the cell surface. nih.gov

Glycolipids

Glycolipids are lipids with a carbohydrate attached. N-Acetyl-D-lactosamine is a key component of many glycolipid structures, which are integral parts of cell membranes. evitachem.com These molecules play significant roles in cell recognition and signaling. evitachem.com For example, certain glycolipids containing LacNAc motifs act as antigens, which can be recognized by the immune system. wikipedia.org

Human Milk Oligosaccharides (HMOs) as Carriers of N-Acetyl-D-lactosamine Motifs

Human milk is a rich source of complex carbohydrates known as human milk oligosaccharides (HMOs). researchgate.net N-Acetyl-D-lactosamine is a fundamental building block of many HMOs, often found as repeating units in both linear and branched chains. researchgate.netduke.eduacs.org These complex structures are not easily digested by human enzymes, allowing them to act as prebiotics that support the growth of beneficial bacteria in the infant gut. researchgate.netduke.edu The presence of LacNAc in HMOs underscores its importance in early-life nutrition and immune development. wikipedia.orgacs.org A novel class of HMOs has been identified that features N-acetylglucosamine branches extended by oligo-galactoses, further highlighting the structural diversity and functional importance of LacNAc-containing molecules in human milk. acs.org

| Glycoconjugate Type | Role of N-Acetyl-D-lactosamine | Key Findings |

|---|---|---|

| N-Linked Glycans | Common structural component. | Essential for protein folding, stability, and function. oup.com |

| O-Linked Glycans | Found as N,N'-Diacetyllactosamine (LacdiNAc) in select proteins. | Implicated in specific cell recognition and signaling. nih.gov |

| Glycolipids | Integral part of cell membrane glycolipids. | Function as antigens and are involved in cell recognition. evitachem.comwikipedia.org |

| Human Milk Oligosaccharides (HMOs) | A fundamental building block of complex HMOs. | Act as prebiotics, supporting infant gut health and immunity. researchgate.netduke.edu |

Glycosaminoglycans: N-Acetyl-D-lactosamine as a Core Unit in Keratan (B14152107) Sulfates

Glycosaminoglycans (GAGs) are long, linear polysaccharides. sigmaaldrich.com One type of GAG, keratan sulfate (B86663) (KS), is unique in that its core repeating disaccharide unit is N-acetyl-D-lactosamine. sigmaaldrich.comnih.gov Keratan sulfates are found in various tissues, including cartilage, bone, and the cornea. nih.govoup.com The structure of KS can vary significantly in terms of sulfation patterns along the poly-N-acetyllactosamine backbone. nih.govoup.com For instance, corneal KS (KS-I) has variable sulfation, while skeletal KS (KS-II) is almost completely sulfated. nih.gov These variations in sulfation are critical for the biological functions of KS, which include regulating tissue hydration and interacting with other molecules. arvojournals.org

| Keratan Sulfate Type | Linkage | Typical Location | Sulfation Pattern |

|---|---|---|---|

| KS-I | N-linked to asparagine | Cornea | Variable sulfation along the chain. nih.gov |

| KS-II | O-linked to serine or threonine | Skeletal tissues | Almost completely sulfated. nih.gov |

| KS-III | O-linked to serine or threonine via a 2-O-mannose | Brain tissue | Highly sulfated. nih.gov |

Involvement in Cellular Recognition Processes

N-Acetyl-D-lactosamine plays a direct role in how cells interact with each other and their environment. evitachem.comwikipedia.org It functions as a recognition element for a class of proteins called lectins, which bind to specific carbohydrate structures. biosynth.com This interaction between LacNAc and lectins is fundamental to many cellular processes, including cell adhesion, communication, and signaling. biosynth.comevitachem.com For example, the binding of LacNAc to lectins on the surface of cells can trigger internal signaling pathways that influence cell behavior, such as proliferation or differentiation. evitachem.com This molecular recognition is also thought to be involved in both normal physiological processes and in pathological conditions like malignant transformation and metastasis. wikipedia.org

The interaction between N-acetyl-D-lactosamine and galectin-3, a specific type of lectin, is a well-studied example of this recognition. The N-acetyl group of LacNAc provides an additional point of contact with the galectin-3 protein, resulting in a stronger binding affinity compared to lactose (B1674315). nih.gov This enhanced interaction highlights the importance of the specific chemical structure of LacNAc in mediating biological recognition events. nih.gov

Cell-Cell Adhesion and Communication Mechanisms

N-Acetyl-D-lactosamine is a crucial mediator of cell-cell adhesion and communication, primarily through its interactions with carbohydrate-binding proteins known as lectins. biosynth.commdpi.com These interactions are fundamental to the formation and maintenance of tissues, as well as to the dynamic processes of cell migration and signaling. mdpi.comnih.gov

Glycans containing LacNAc units on the cell surface act as recognition sites for lectins on adjacent cells, facilitating adhesion. mdpi.comresearchgate.net This process is not merely structural; the binding of lectins to LacNAc-containing glycans can initiate intracellular signaling cascades that influence cellular behavior. evitachem.com The density and arrangement of these LacNAc structures can be modulated by the cell, providing a mechanism to control the strength and specificity of these interactions. This dynamic regulation is essential for processes like tissue morphogenesis and immune cell trafficking. mdpi.comnih.gov

Receptor-Ligand Interactions Mediated by N-Acetyl-D-lactosamine

The function of N-Acetyl-D-lactosamine in biological systems is often defined by its role as a ligand for a variety of receptors, most notably the galectin family of lectins. nih.govmedchemexpress.com Galectins are characterized by their conserved carbohydrate-recognition domain (CRD) which shows a specific affinity for β-galactoside structures, including the terminal galactose of LacNAc. mdpi.comnih.gov

The interaction between LacNAc and galectins is highly specific and drives numerous cellular functions. For instance, galectin-3, a prominent member of this family, plays a significant role in cancer progression, inflammation, and fibrosis through its binding to LacNAc-containing glycans on cell surface receptors. nih.govmedchemexpress.com X-ray crystallography studies have detailed the specific hydrogen bonds and van der Waals interactions that stabilize the complex between the galectin-3 CRD and LacNAc, highlighting the importance of the N-acetyl group for enhanced binding affinity compared to lactose. nih.gov

The table below summarizes key receptor-ligand interactions involving N-Acetyl-D-lactosamine.

| Receptor Family | Specific Receptor Example | Biological Outcome of Interaction |

| Galectins | Galectin-3 | Cell adhesion, migration, signaling, apoptosis, tumor progression. nih.govmedchemexpress.com |

| Selectins | E-selectin, P-selectin, L-selectin | Leukocyte rolling and adhesion during inflammation (as part of the Sialyl Lewis X structure). biosynth.com |

| Bacterial Adhesins | Various | Pathogen attachment to host cells, facilitating infection. nih.gov |

| Viral Proteins | Hemagglutinin | Viral entry into host cells. researchgate.net |

Contributions to Biological Signal Transduction

The binding of N-Acetyl-D-lactosamine, typically as part of a larger glycoconjugate, to its cognate receptors on the cell surface can trigger a cascade of intracellular signaling events. evitachem.com This process of signal transduction is fundamental for a cell to respond to its external environment. Upon ligand binding, receptor dimerization or conformational changes can occur, leading to the activation of intracellular kinase domains or the recruitment of adaptor proteins. mdpi.com

These initial events can set off a variety of signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. chemsrc.com The specific signaling outcome is dependent on the cell type, the nature of the receptor, and the context of the LacNAc presentation (e.g., its density and the structure of the surrounding glycan). mdpi.commdpi.com Therefore, alterations in the expression of LacNAc-containing structures can have profound effects on cellular signaling and function.

Roles in Immunological Phenomena

N-Acetyl-D-lactosamine plays a multifaceted role in the immune system, acting as both an antigen and a critical component of structures that mediate inflammatory responses.

N-Acetyl-D-lactosamine as a Carbohydrate Antigen

N-Acetyl-D-lactosamine itself can function as a carbohydrate antigen, meaning it can be recognized by the immune system, particularly by antibodies and B cells. wikipedia.org It is a component of various blood group antigens and other cell surface markers that are important for self-non-self discrimination. biosynth.com In certain contexts, such as on the surface of some pathogens or cancer cells, the presentation of LacNAc can elicit an immune response. wikipedia.orgresearchgate.net The disaccharide is also a key structural element in tumor-associated carbohydrate antigens (TACAs), where aberrant glycosylation in cancer cells leads to the exposure of novel or increased levels of LacNAc structures that can be targeted by the immune system. elicityl-oligotech.com

Mediation of Inflammatory Responses through Sialyl Lewis X Structures

One of the most well-characterized roles of N-Acetyl-D-lactosamine in immunology is as a core component of the tetrasaccharide Sialyl Lewis X (sLex). biosynth.comnih.gov sLex is a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and leukocytes. biosynth.com The interaction between sLex on leukocytes and selectins on the endothelial lining of blood vessels mediates the initial tethering and rolling of leukocytes during an inflammatory response, a critical step for their extravasation to sites of injury or infection. nih.gov The biosynthesis of sLex involves the sequential addition of sialic acid and fucose to a LacNAc core. nih.gov The presence and correct presentation of the underlying LacNAc structure are therefore essential for this key inflammatory process. biosynth.com

Biological Effects Beyond Direct Glycoconjugation

While the majority of N-Acetyl-D-lactosamine's functions are attributed to its presence within larger glycoconjugates, there is evidence for the biological effects of the free disaccharide. wikipedia.orgchemsrc.com Found in human milk, free LacNAc is thought to have prebiotic effects, promoting the growth of beneficial gut bacteria. wikipedia.orgresearchgate.net Furthermore, studies have shown that administration of N-Acetyl-D-lactosamine can have systemic effects. For example, it has been observed to inhibit galectin-3, which is implicated in various pathological processes. medchemexpress.com Research in animal models has suggested that LacNAc can improve cardiovascular function in certain disease states, potentially by modulating galectin-3 expression and its downstream effects. medchemexpress.com These findings suggest that free N-Acetyl-D-lactosamine may have therapeutic potential beyond its role as a simple structural building block.

Prebiotic Attributes of N-Acetyl-D-lactosamine-containing Oligosaccharides

N-Acetyl-D-lactosamine (LacNAc) is a disaccharide that serves as a fundamental structural component of human milk oligosaccharides (HMOs). nih.govresearchgate.netnih.govmdpi.comtargetmol.comfrontiersin.orgresearchgate.net These complex sugars, found in high concentrations in breast milk, are not digestible by human enzymes and thus function as prebiotics, selectively fostering the growth of beneficial microorganisms in the infant gut. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net The prebiotic activity of oligosaccharides containing N-Acetyl-D-lactosamine, particularly their role in promoting the proliferation of beneficial bacteria, has been a subject of significant research.

Historically, N-acetylglucosamine-containing oligosaccharides were identified as the "bifidus factor" in the 1950s, recognized for their ability to encourage the growth of Bifidobacterium species in infants. tandfonline.compnas.orgfrontiersin.org This bifidogenic effect is a hallmark of LacNAc-containing oligosaccharides. They selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, which play a crucial role in maintaining gut health. nih.govmdpi.comoup.com The presence of these oligosaccharides in human milk is believed to be a key factor in shaping a healthy infant gut microbiota, which is rich in bifidobacteria. nih.govpnas.org

Recent research has focused on synthesizing LacNAc-enriched oligosaccharides to replicate the benefits of HMOs. One such development is humanized galacto-oligosaccharides (hGOS), which are produced enzymatically and contain LacNAc structures. nih.govresearchgate.netfrontiersin.orgresearchgate.net Studies on hGOS have provided detailed insights into the prebiotic effects of LacNAc-containing oligosaccharides.

Detailed Research Findings

A study involving C57BL/6J mice investigated the impact of a diet supplemented with hGOS on the gut microbiome. nih.govfrontiersin.org The findings demonstrated that hGOS could modulate the gut microbiota, promoting the growth of beneficial microorganisms. Specifically, the consumption of hGOS led to an increase in the abundance of genera known for their positive health effects, such as Bifidobacterium and Akkermansia. nih.govresearchgate.net

The table below summarizes the key findings from this in-vivo study, highlighting the modulatory effects of hGOS on the gut microbiome composition.

Table 1: Summary of In-Vivo Study on Humanized Galacto-oligosaccharides (hGOS)

| Parameter | Details | Key Findings | Reference |

|---|---|---|---|

| Study Design | 6-week-old C57BL/6J mice fed diets containing hGOS. | hGOS supplementation modulated the gut microbiome community composition. | nih.govfrontiersin.org |

| Microbiome Analysis | Longitudinal analysis of gut microbiome composition from stool samples over 5 weeks. | Observed transient reduction in alpha diversity and differences in community composition, primarily within the Firmicutes phylum, compared to control groups. | nih.gov |

| Beneficial Bacteria | Assessment of changes in specific bacterial genera. | Promoted the growth of beneficial microorganisms, including Bifidobacterium and Akkermansia. | nih.govresearchgate.net |

Further research comparing the prebiotic effects of various HMOs to other known prebiotics like fructo-oligosaccharides (FOS) has also been conducted. A study using an in-vitro fermentation model with fecal microbiota from pediatric inflammatory bowel disease (IBD) patients showed that HMOs, including 2'-Fucosyllactose (2'FL) and 3'-Sialyllactose (3'SL), exhibited a stronger bifidogenic effect than FOS. mdpi.com This suggests that the specific structures of HMOs, which often include LacNAc, are particularly effective at stimulating the growth of Bifidobacterium species. mdpi.com

The table below presents a comparative overview of the bifidogenic effects observed in this study.

Table 2: Comparative Bifidogenic Effect of HMOs and FOS

| Substrate | Observed Effect on Bifidobacterium | Context | Reference |

|---|---|---|---|

| 2'-Fucosyllactose (2'FL) | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |

| 3'-Sialyllactose (3'SL) | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |

| 2'FL/DFL Blend* | Stronger bifidogenic effect compared to FOS. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |

| Fructo-oligosaccharides (FOS) | No significant enrichment of Bifidobacterium species was observed. | In-vitro fermentation with pediatric IBD fecal microbiota. | mdpi.com |

*DFL: Difucosyllactose

Enzymology and Biosynthesis of N Acetyl D Lactosamine Structures

Enzymatic Pathways and Key Glycosyltransferases

The biosynthesis of N-Acetyl-D-lactosamine and its derivatives is a highly regulated process involving several key enzymes that catalyze specific glycosylation reactions. These enzymatic pathways are crucial for the formation of the core LacNAc structure and its subsequent modifications, leading to a diverse range of complex glycans.

Beta-Galactosidases in N-Acetyl-D-lactosamine Formation

β-Galactosidases are instrumental in the synthesis of N-Acetyl-D-lactosamine, primarily through their transgalactosylation activity. tandfonline.comacs.org These enzymes can transfer a galactose unit from a donor substrate, such as lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside (oNPG), to an acceptor molecule, N-acetyl-D-glucosamine (GlcNAc). tandfonline.comnih.govresearchgate.net The efficiency and regioselectivity of this reaction are highly dependent on the source of the β-galactosidase and the reaction conditions. scispace.comnih.gov

For instance, the β-galactosidase from Bacillus circulans has been shown to catalyze the formation of LacNAc by transferring galactose to the C4 hydroxyl group of GlcNAc. tandfonline.comresearchgate.net In a study comparing enzymes from different sources, the β-galactosidase from B. circulans was found to be particularly efficient, producing a maximal LacNAc concentration of 101 mM (39 g/L) under optimized conditions. scispace.comnih.gov Another noteworthy enzyme is the β-galactosidase from Thermus thermophilus HB27 (TTP0042), which has been utilized in the synthesis of LacNAc, with its regioselectivity being influenced by the presence of ionic liquids. researchgate.netrsc.org

The table below summarizes the characteristics of some β-galactosidases used in LacNAc synthesis.

| Enzyme Source | Donor Substrate | Acceptor Substrate | Key Findings |

| Bacillus circulans | Lactose, oNPG | N-acetyl-D-glucosamine (GlcNAc) | Catalyzes the formation of the Galβ(1→4)GlcNAc linkage. tandfonline.comresearchgate.net The regioselectivity can be influenced by kinetic and thermodynamic control. scispace.comnih.gov |

| Kluyveromyces lactis | Lactose | N-acetyl-D-glucosamine (GlcNAc) | Primarily forms the Galβ(1→6)GlcNAc linkage (N-acetylallolactosamine). tandfonline.comscispace.com |

| Thermus thermophilus HB27 | Not specified | N-acetyl-D-glucosamine (GlcNAc) | Its classical regioselectivity can be altered by room temperature ionic liquids to favor LacNAc synthesis. researchgate.netrsc.org |

| Diplococcus pneumoniae | p-nitrophenyl β-D-galactopyranoside | N-acetyl-D-lactosamine | Used for the regioselective synthesis of LacNAc. researchgate.net |

Role of UDP-N-Acetyl-D-Glucosamine as a Precursor

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of N-Acetyl-D-lactosamine within biological systems. wikipedia.org It serves as the activated form of GlcNAc, which is utilized by glycosyltransferases to transfer the N-acetylglucosamine residue to an acceptor molecule. wikipedia.org The biosynthesis of UDP-GlcNAc itself is a multi-step enzymatic process that begins with the glycolytic intermediate fructose-6-phosphate. nih.gov In bacteria, this pathway involves the enzymes glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). nih.gov The availability of UDP-GlcNAc is a key regulatory point in the synthesis of LacNAc-containing glycans. nih.gov

Fucosyltransferases and Sialyltransferases in Modifying N-Acetyl-D-lactosamine

Once the core N-Acetyl-D-lactosamine structure is formed, it can be further modified by fucosyltransferases and sialyltransferases to generate a vast diversity of complex glycans. biosynth.com These enzymes add fucose and sialic acid residues, respectively, to the LacNAc unit, creating terminal structures that are crucial for cell recognition, adhesion, and signaling processes. nih.gov

Fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-fucose to the LacNAc moiety. For example, α(1,2)fucosyltransferases can add fucose to the galactose residue of LacNAc. nih.gov Conversely, other fucosyltransferases can add fucose to the GlcNAc residue, forming structures like the Lewis X antigen. researchgate.net The expression and activity of these enzymes can have significant biological implications, as seen in pancreatic cancer where decreased α(1,2)fucosyltransferase activity is observed. nih.gov

Sialyltransferases (STs) are responsible for the addition of sialic acid (typically N-acetylneuraminic acid) from a CMP-sialic acid donor to the LacNAc structure. researchgate.net Depending on the specific sialyltransferase, the sialic acid can be linked to either the galactose or the N-acetylglucosamine residue of LacNAc via different linkages, such as α(2,3) or α(2,6). researchgate.netmdpi.com For instance, sialidases from various origins, when used in a transglycosylation reaction, can regioselectively form α(2,6)-linked sialyl N-acetyl-lactosamine. researchgate.net

The table below provides an overview of these modifying enzymes.

| Enzyme Class | Donor Substrate | Acceptor Substrate | Resulting Structure | Biological Relevance |

| Fucosyltransferases (FUTs) | GDP-Fucose | N-Acetyl-D-lactosamine | Fucosylated LacNAc (e.g., Lewis antigens, H-type antigens) | Cell adhesion, cancer metastasis. nih.gov |

| Sialyltransferases (STs) | CMP-Sialic Acid | N-Acetyl-D-lactosamine | Sialylated LacNAc (e.g., Sialyl Lewis antigens) | Cell recognition, immune responses, cancer progression. researchgate.netnih.gov |

Regulation of N-Acetyl-D-lactosamine Biosynthesis

The biosynthesis of N-Acetyl-D-lactosamine is a tightly regulated process, primarily controlled at the level of the precursor molecule, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov In bacteria such as Lactobacillus casei, the biosynthetic pathway of UDP-GlcNAc is subject to multiple points of regulation. nih.gov These include regulation by the NagB enzyme, specific degradation of the glmS RNA, likely through a riboswitch mechanism, and regulation of the GlmU enzyme's activity, possibly through end-product inhibition. nih.gov The transcription of the glmU gene is also a regulatory point. nih.gov In eukaryotes, glycosyltransferases are key players in the synthesis of N-Acetyl-D-lactosamine structures. researchgate.net The activity of these enzymes, which utilize activated sugar donors like UDP-glucose, is a critical factor in the regulation of LacNAc biosynthesis. researchgate.net

Transgalactosylation Reactions in N-Acetyl-D-lactosamine Synthesis

Transgalactosylation is a key enzymatic reaction for the synthesis of N-Acetyl-D-lactosamine, where a galactosyl group is transferred from a donor molecule to an acceptor. tandfonline.comresearchgate.net This reaction is commonly catalyzed by β-galactosidases. tandfonline.comacs.org The process involves the enzyme hydrolyzing a galactosyl donor, such as lactose, and then transferring the galactose moiety to the acceptor, N-acetyl-D-glucosamine (GlcNAc), instead of water. scispace.comnih.gov The efficiency of this reaction can be influenced by various factors, including the source of the enzyme, substrate concentrations, and the reaction medium. nih.govscispace.com For example, using the β-galactosidase from Bacillus circulans, a transgalactosylation yield of 47% based on the starting donor oNPG was achieved in a hydro-organic medium. nih.gov

Regioselectivity of Enzymatic Glycosylation in N-Acetyl-D-lactosamine Formation

The regioselectivity of the enzymatic glycosylation is a crucial aspect of N-Acetyl-D-lactosamine synthesis, determining the specific linkage between the galactose and N-acetyl-D-glucosamine units. nih.govscispace.com Different β-galactosidases exhibit distinct regioselectivities. For instance, the β-galactosidase from Bacillus circulans favors the formation of the desired β(1→4) linkage, producing N-Acetyl-D-lactosamine. tandfonline.comscispace.com In contrast, the enzyme from Kluyveromyces lactis predominantly forms the β(1→6) linkage, yielding N-acetylallolactosamine. tandfonline.comscispace.com

The regioselectivity of an enzyme can also be influenced by the reaction conditions. For the B. circulans β-galactosidase, the β(1→4) linkage is favored under kinetic control, while the β(1→6) linkage is favored under thermodynamic control. scispace.comnih.gov Furthermore, the use of organic solvents can modulate the enzyme's regioselectivity. Studies have shown that controlling the water activity (aw) in a hydro-organic medium can advantageously manage the regioselectivity of the B. circulans β-galactosidase for the formation of the β(1→4) linkage. nih.gov Similarly, the presence of room temperature ionic liquids has been shown to alter the classical regioselectivity of the β-galactosidase from Thermus thermophilus HB27, increasing the synthesis of the β(1→4) linked N-Acetyl-D-lactosamine. researchgate.netrsc.org

| Enzyme | Linkage Favored | Conditions Influencing Regioselectivity |

| Bacillus circulans β-galactosidase | β(1→4) | Kinetic control, specific water activity in hydro-organic media. nih.govscispace.comnih.gov |

| Bacillus circulans β-galactosidase | β(1→6) | Thermodynamic control. scispace.comnih.gov |

| Kluyveromyces lactis β-galactosidase | β(1→6) | - tandfonline.comscispace.com |

| Thermus thermophilus HB27 β-galactosidase | β(1→4) | Presence of room temperature ionic liquids. researchgate.netrsc.org |

Synthetic Methodologies for N Acetyl D Lactosamine and Its Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions, offering an efficient route to complex carbohydrates like N-Acetyl-D-lactosamine. arkat-usa.orgtandfonline.com This approach often leads to high yields and regioselectivity, minimizing the need for extensive purification steps that can plague traditional chemical methods. arkat-usa.org

Utilization of Beta-Galactosidases for N-Acetyl-D-lactosamine Production

Beta-galactosidases are key enzymes in the production of N-Acetyl-D-lactosamine, catalyzing the transfer of a galactose unit to an N-acetyl-D-glucosamine (GlcNAc) acceptor. scispace.comsci-hub.se These enzymes, sourced from various microorganisms, exhibit transglycosylation activity, which is harnessed for the synthesis of the desired β(1→4) linkage characteristic of LacNAc. scispace.comresearchgate.net

The choice of β-galactosidase source is crucial as it influences the regioselectivity of the glycosylation. For instance, β-galactosidases from Kluyveromyces lactis and Bacillus circulans have been compared for their efficiency in synthesizing LacNAc from lactose (B1674315) and GlcNAc. scispace.com While both are effective, the enzyme from Bacillus circulans has shown variable regioselectivity, favoring the formation of different linkages under kinetic versus thermodynamic control. scispace.com Similarly, enzymes from Lactobacillus and Bifidobacterium species have been investigated for their ability to transfer galactosyl moieties to GlcNAc, with some showing a preference for synthesizing N-acetyl-allolactosamine over N-Acetyl-D-lactosamine. nih.gov

Table 1: Comparison of β-Galactosidases in N-Acetyl-D-lactosamine Synthesis

| Enzyme Source | Galactosyl Donor | Acceptor | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Bacillus circulans (BcβGal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-lactosamine (LacNAc), N-acetyl-allolactosamine | Regioselectivity varies with reaction conditions; 1-4 linkage is favored under kinetic control. scispace.com A maximal LacNAc concentration of 101 mM was achieved. scispace.com | scispace.com |

| Kluyveromyces lactis (KlβGal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine (major), N-Acetyl-D-lactosamine (minor) | Showed no change in regioselectivity under the tested conditions. scispace.comnih.gov | scispace.comnih.gov |

| Thermus thermophilus | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-Acetyl-D-lactosamine (LacNAc) | Yields significantly improved (up to 91%) in the presence of bio-solvents. researchgate.net | researchgate.net |

| Lactobacillus bulgaricus (Lbulβgal) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine | Galactosyl transfer to GlcNAc was 6 times higher than to lactose. nih.gov | nih.gov |

| Bifidobacterium breve (Bbreβgal-II) | Lactose | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-allolactosamine | Galactosyl transfer to GlcNAc was 10 times higher than to lactose. nih.gov | nih.gov |

Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is essential for maximizing the yield and selectivity of N-Acetyl-D-lactosamine synthesis. sci-hub.se Factors such as pH, temperature, substrate concentrations, and the presence of co-solvents can significantly impact enzyme performance. scispace.comresearchgate.net

For the β-galactosidase from Bacillus circulans, varying the pH and the ratio of substrates enhanced the synthesis yields. scispace.com Specifically, a pH of 6.5 and a substrate mass concentration ratio of 1 were found to be optimal, leading to a maximal LacNAc concentration of 101 mM. scispace.com

The use of bio-solvents has emerged as a promising strategy to improve reaction outcomes. For instance, the synthesis of LacNAc using β-galactosidase from Thermus thermophilus saw a dramatic increase in yield, from about 20% in a standard buffer to as high as 91% in the presence of bio-solvents at a 2.0 M concentration. researchgate.net These solvents are thought to alter the enzyme's secondary and tertiary structure, thereby modifying its regioselectivity and reducing undesired side reactions. researchgate.net Similarly, room temperature ionic liquids have been shown to enhance the synthesis of LacNAc by the same enzyme. researchgate.net

Application of Bioreactors and Immobilized Enzyme Systems

For large-scale and continuous production, the use of bioreactors and immobilized enzymes offers significant advantages. sci-hub.se Immobilization can enhance enzyme stability, facilitate its separation from the reaction mixture, and allow for its reuse, thereby reducing costs. sci-hub.sebmbreports.org

Enzymes can be immobilized on various supports, including polymer materials. bmbreports.org For example, Candida rugosa lipase (B570770) has been successfully immobilized on decaoctyl-sepabeads, demonstrating high activity and regioselectivity in the hydrolysis of peracetylated N-acetyl-α-D-glucosamine, an intermediate in a chemoenzymatic route to peracetylated lactosamine. nih.gov

Enzyme membrane bioreactors (EMBRs) are a specific application where enzymes are immobilized onto or within a membrane. bmbreports.org This setup allows for the continuous synthesis of fine chemicals by separating the enzyme from the product stream. bmbreports.org While widely studied for various enzymatic reactions, the application of EMBRs specifically for N-Acetyl-D-lactosamine synthesis is an area with potential for further development. The synthesis of polysaccharides using recombinant sugar polymerases from N. meningitidis immobilized in column bioreactors illustrates the potential of such systems for producing complex carbohydrates. nih.govacs.org

Chemical Synthesis Approaches for N-Acetyl-D-lactosamine Derivatives

Purely chemical methods provide a powerful alternative for synthesizing N-Acetyl-D-lactosamine and its derivatives, offering access to a wide range of modified structures that may not be achievable through enzymatic routes. cdnsciencepub.comcdnsciencepub.com However, these methods often require complex multi-step procedures involving protection and deprotection of hydroxyl groups. evitachem.com

Glycosylation Chemistries for Lactosamine Linkages

The formation of the glycosidic bond is the cornerstone of chemical oligosaccharide synthesis. nih.govnih.gov This reaction involves the activation of a glycosyl donor, creating an electrophilic species that reacts with a nucleophilic hydroxyl group on the glycosyl acceptor. nih.gov

Various glycosylation methods have been developed to construct the β(1→4) linkage of N-Acetyl-D-lactosamine. These often involve the use of a suitably protected galactosyl donor and a glucosamine (B1671600) acceptor with a free hydroxyl group at the C-4 position. researchgate.net For example, a regio- and stereoselective glycosylation between peracetylated-α-galactopyranosyl trichloroacetimidate (B1259523) and a 6-O-protected glucosamine acceptor has been used to synthesize N-phthaloyl-lactosamine (LacNPhth) derivatives in high yields. researchgate.net

The choice of protecting groups on both the donor and acceptor is critical to direct the reaction to the desired outcome and to allow for further selective modifications of the resulting disaccharide. nih.govrsc.org

Challenges in Stereocontrol and Regioselectivity in Chemical Synthesis

A major hurdle in the chemical synthesis of oligosaccharides is achieving precise control over stereochemistry and regioselectivity. bmbreports.orgnih.gov The formation of either an α- or β-glycosidic linkage must be controlled, and the reaction must occur at the correct hydroxyl group among several possibilities. nih.gov

Stereocontrol: The stereochemical outcome of a glycosylation reaction depends on the nature of the glycosyl donor, the acceptor, and the reaction conditions. nih.gov The presence of a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, can help to direct the formation of a 1,2-trans-glycosidic linkage through the formation of a cyclic oxonium ion intermediate. nih.gov However, synthesizing 1,2-cis linkages remains a significant challenge. nih.gov

Derivatization Strategies for Functionalization and Analog Generation

The functionalization of N-Acetyl-D-lactosamine (LacNAc) is crucial for its application in biomedical research, particularly for studying its role in biological recognition processes and for developing inhibitors of specific protein-carbohydrate interactions, such as those involving galectins. nih.govbiosynth.com Derivatization strategies aim to introduce specific chemical moieties onto the LacNAc scaffold to enhance binding affinity, improve selectivity, or enable conjugation to other molecules like proteins or fluorescent labels.

A primary focus of derivatization has been the modification of the galactose unit, especially at the C-3' position. nih.gov This is because the 3'-hydroxyl group often points into an extended groove of the carbohydrate recognition domain (CRD) of lectins like galectin-3. nih.gov Introducing substituents at this position can create additional interactions, thereby increasing ligand affinity and selectivity. nih.gov For instance, the introduction of an aromatic group, such as a (2-naphthyl)methyl group, at the C-3' position has been shown to effectively increase the affinity of LacNAc-based inhibitors for galectin-3. nih.gov This modification is often achieved regioselectively via a stannylene acetal (B89532) intermediate. nih.gov

Another common strategy involves the introduction of linker or spacer arms at the anomeric position (C-1) of the reducing end. These linkers facilitate the attachment of LacNAc to other molecules or surfaces. For example, a 1β-O-(6-amino)hexyl linker has been used for the large-scale synthesis of a modified LacNAc, enabling further derivatization or evaluation as a selectin antagonist. biosynth.com Similarly, azido-propyl glycosides of LacNAc serve as versatile precursors for "click chemistry," allowing for efficient ligation to other molecules. nih.gov

The generation of analogs also involves modifications to the N-acetyl group on the glucosamine unit. The N-acetyl group itself is a key determinant for binding, providing a 5-fold greater affinity for galectin-3 compared to lactose by forming additional interactions. nih.gov Further modifications, such as using a trichloroethoxycarbonyl (N-Troc) protecting group, have been employed in chemoenzymatic strategies to create building blocks for more complex oligosaccharides. acs.org

Enzymatic methods are also employed for derivatization. Sialidases can be used to transfer sialic acid to LacNAc, regioselectively forming α-(2→6)-linked sialyl N-acetyl-lactosamine, a key structure in many biological contexts. researchgate.net The table below summarizes various derivatization strategies for LacNAc.

Table 1: Derivatization Strategies for N-Acetyl-D-lactosamine

| Position of Modification | Strategy/Functional Group | Purpose/Application | Reference |

|---|---|---|---|

| C-3' (Galactose) | Aromatic substituents (e.g., (2-naphthyl)methyl, aromatic amides) | Increase binding affinity and selectivity for galectin-3 | nih.gov |

| C-1 (Glucosamine) | 1β-O-(6-amino)hexyl linker | Further derivatization, creation of selectin antagonists | biosynth.com |

| C-1 (Glucosamine) | Azido-propyl glycoside | Enables conjugation via "click chemistry" | nih.gov |

| C-2 (Glucosamine) | N-Trichloroethoxycarbonyl (N-Troc) group | Chemoenzymatic synthesis of complex oligosaccharide donors | acs.org |

| Various | Sialylation (enzymatic) | Generation of sialylated LacNAc analogs (e.g., Sialyl Lewisx precursors) | researchgate.net |

Comparison of Synthetic Strategies: Efficiency and Scalability in Research Contexts

The synthesis of N-Acetyl-D-lactosamine and its derivatives can be achieved through chemical, enzymatic, or combined chemo-enzymatic strategies, each with distinct advantages and disadvantages regarding efficiency and scalability for research purposes.

Enzymatic Synthesis: Enzymatic synthesis offers high regio- and stereoselectivity, avoiding the need for complex protection-deprotection steps. acs.org β-Galactosidases are commonly used to catalyze the transglycosylation reaction between a galactose donor and an N-acetylglucosamine (GlcNAc) acceptor. rsc.org However, the efficiency can be limited by competing hydrolysis of the donor and the formation of undesired self-condensation products. rsc.orguvic.ca For example, synthesis using β-galactosidase from Thermus thermophilus in a standard buffer results in a low yield of about 20%. uvic.ca

To overcome these limitations, reaction conditions have been optimized. The use of co-solvents like room temperature ionic liquids (ILs) or bio-solvents (solvents derived from biomass) has been shown to dramatically improve yields. rsc.orgresearchgate.net In the presence of specific bio-solvents, the yield of LacNAc synthesis catalyzed by T. thermophilus β-galactosidase can be increased to as high as 91%. uvic.caresearchgate.net These solvents are thought to induce conformational changes in the enzyme that favor the desired transglycosylation reaction over hydrolysis. rsc.orguvic.ca While highly efficient, the scalability of enzymatic reactions can be limited by the cost and stability of the enzyme, although immobilization of the enzyme can help mitigate these issues. sci-hub.seacs.org

The table below provides a comparative overview of these synthetic strategies in a research context.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyl-D-lactosamine (LacNAc) |

| (2-naphthyl)methyl |

| 1β-O-(6-amino)hexyl |

| N-Trichloroethoxycarbonyl (N-Troc) |

| Sialic acid |

| α-(2→6)-linked sialyl N-acetyl-lactosamine |

| p-Nitrophenyl N-acetyl-β-lactosaminide |

| Lactose |

| Galactose |

| N-acetylglucosamine (GlcNAc) |

| Lactulose |

| Benzylamine |

| D-lactal hexaacetate |

| N-acetyl-α-D-lactosamine heptaacetate |

Derivatives and Analogs of N Acetyl D Lactosamine in Academic Research

Sialylated N-Acetyl-D-lactosamine Structures

Sialylated forms of N-acetyl-D-lactosamine are terminal structures on many cell surface glycoproteins and glycolipids, playing critical roles in cellular adhesion, signaling, and pathogen recognition. Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac), are typically attached to the galactose (Gal) residue of the LacNAc core. The diversity of these structures arises from the different linkage types, primarily α2,3 or α2,6, which are formed by specific sialyltransferases. nih.gov

Research has focused on synthesizing these structures to study their interactions with glycan-binding proteins like siglecs and viral hemagglutinins. nih.gov For instance, the chemoenzymatic synthesis of sialylated LacNAc analogs has been a key strategy. This often involves using sialidases in reverse or, more commonly, sialyltransferases to add sialic acid to a LacNAc acceptor. dtu.dk

A notable advancement is the synthesis of multi-sialylated poly-LacNAc structures. The α2-6 sialyltransferase from Photobacterium damsela (Pd2,6ST) has been shown to exhibit unique regioselectivity, capable of sialylating not only terminal but also internal galactose residues within a poly-LacNAc chain. nih.gov This has enabled the creation of a library of N- and O-linked glycans with multiple internal Neu5Acα2-6Gal epitopes, which are found in nature, such as in human colonic mucins. nih.gov These complex synthetic glycans are instrumental in investigating the biological functions of these unusual, internally sialylated structures. nih.gov

| Sialylated LacNAc Structure | Linkage Type | Key Research Finding |

| Neu5Acα2-3Galβ1-4GlcNAc (Sialyl Lewis X precursor) | α2,3-linkage | Acts as a crucial recognition motif for selectins, mediating cell adhesion in inflammatory responses. |

| Neu5Acα2-6Galβ1-4GlcNAc | α2,6-linkage | Common on N-glycans; its presence or absence can modulate receptor binding and immune cell recognition. |

| Multi-sialylated Poly-LacNAc | Internal α2,6-linkages | Synthesized using P. damsela α2-6 sialyltransferase, these structures help probe the function of internal sialic acids in mucins. nih.gov |

Poly-N-Acetyl-D-lactosamine and Oligo-N-Acetyl-D-lactosamine Synthesis and Characterization

Poly-N-acetyllactosamine (poly-LacNAc) chains are linear or branched polymers of repeating LacNAc (Galβ1-4GlcNAc) units. These structures, found on N- and O-linked glycans, serve as scaffolds for various terminal modifications and are ligands for many endogenous lectins, such as galectins. The synthesis and characterization of well-defined oligo- and poly-LacNAc structures are crucial for understanding their biological roles.

Enzymatic synthesis is the predominant route for producing these complex structures. dtu.dk It often employs a combination of glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferases (β3GnT) and β-1,4-galactosyltransferases (β4GalT), to sequentially add monosaccharides to a growing chain. An alternative approach involves the use of β-N-acetylhexosaminidases, which can catalyze the formation of oligo-LacNAc under specific conditions. dtu.dk

For example, an efficient synthesis of LacNAc type 1 (Galβ1,3GlcNAc) oligomers has been achieved through the sequential use of two recombinant Leloir-glycosyltransferases: a β1,3-galactosyltransferase and a β1,3-N-acetylglucosaminyltranferase. researchgate.net This method allows for the controlled, step-wise elongation of the oligosaccharide chain. researchgate.net Both sequential and one-pot synthesis strategies have been developed, using a chemically derivatized N-acetylglucosamine acceptor as the starting material and UDP-Gal and UDP-GlcNAc as donor substrates. researchgate.net

Characterization of these synthesized oligomers and polymers relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the sequence, linkage, and length of the chains.

Linker-Modified and Functionalized N-Acetyl-D-lactosamine Derivatives

To facilitate the study of LacNAc-mediated interactions, researchers have developed numerous derivatives modified with linkers or other functional groups. These modifications enable the immobilization of LacNAc onto surfaces for microarray analysis, conjugation to proteins to create neoglycoproteins, or attachment of reporter molecules for detection.

A common strategy involves introducing a linker at the anomeric position of the reducing end GlcNAc. For example, an aminohexyl linker can be attached to create a derivative suitable for conjugation to N-hydroxysuccinimide (NHS)-activated surfaces or molecules. Similarly, propargyl groups can be introduced, allowing for "click chemistry" ligation to azido-functionalized partners, a highly efficient and specific conjugation method.

Functionalization is not limited to the anomeric carbon. Modifications at other key positions of the galactose or glucosamine (B1671600) rings have been explored to develop high-affinity ligands for specific lectins, like galectins. For instance, introducing an aromatic group, such as a (2-naphthyl)methyl group, at the C-3′ position of the galactose unit can significantly increase binding affinity to galectin-3. This modification takes advantage of interactions with specific amino acid residues, like Trp-181, in the galectin's carbohydrate recognition domain (CRD).

| Modification Type | Example | Purpose / Application |

| Anomeric Linker | Propargyl group | Enables covalent attachment to surfaces or biomolecules via click chemistry. |

| Anomeric Linker | Aminohexyl group | Used for immobilization on activated surfaces or conjugation to proteins. |

| Ring Functionalization | 3'-O-(2-naphthyl)methyl | Enhances binding affinity to galectin-3 by forming interactions within the CRD. |

| Ring Functionalization | 3'-O-sulfation | Increases binding affinity for certain galectins by introducing a charged group. |

Isomeric Forms: N-Acetyl-Allolactosamine and Its Research Implications

N-Acetyl-Allolactosamine is a structural isomer of N-acetyl-lactosamine. While LacNAc consists of galactose linked β1-4 to N-acetylglucosamine (GlcNAc), allolactosamine features a galactose linked β1-6 to glucose. Therefore, N-acetyl-allolactosamine would be Galβ1-6GlcNAc. This structural difference, specifically the change in linkage position from C4 to C6 on the GlcNAc residue, has significant implications for its three-dimensional shape and how it interacts with glycan-binding proteins.

Research into N-acetyl-allolactosamine and its derivatives is less extensive than that for LacNAc, but it is crucial for understanding the specificity of glycosyltransferases and lectins. The synthesis of such isomers is a key tool for probing the active sites of these proteins. For example, presenting enzymes with isomeric acceptors like a Galβ1-6GlcNAc derivative versus the canonical Galβ1-4GlcNAc allows researchers to map the structural requirements for substrate recognition and processing.

In the context of lectin binding, isomeric structures serve as important controls and specificity probes. The binding affinity of a lectin for N-acetyl-allolactosamine compared to N-acetyl-lactosamine can reveal the precise geometric and hydroxyl group orientation required for optimal recognition within the lectin's carbohydrate-recognition domain. For example, studies on galectins, which primarily recognize the galactose moiety, use such isomers to understand how the underlying core structure influences affinity and specificity.

Bioactive N-Acetyl-D-lactosamine-Based Compounds for Probing Biological Systems

Building upon linker-modified and functionalized derivatives, researchers have designed bioactive N-acetyl-D-lactosamine-based compounds specifically as probes to investigate complex biological systems. These probes are engineered to report on or perturb biological processes, providing insights that would be difficult to obtain through other means.

One major application is in the development of radiolabeled ligands for in vivo imaging. For example, LacNAc derivatives designed to bind galectin-3 with high affinity have been conjugated to chelators like NODAGA and labeled with gallium-68 (B1239309) (⁶⁸Ga). These radiotracers can be used in positron emission tomography (PET) to visualize the expression of galectin-3 in tumors, such as melanoma, offering a non-invasive method for diagnostics and monitoring disease progression.

Another strategy involves creating chemoenzymatic tools to manipulate cellular glycosylation. Uridine diphosphate (B83284) N-acetyl muramic acid (UDP-NAM) is a critical building block in bacterial peptidoglycan synthesis. By creating functionalized NAM derivatives, researchers can tag and visualize bacterial cell wall biosynthesis. dtu.dk While distinct from LacNAc, the principles are transferable. Functionalized UDP-Gal or UDP-GlcNAc analogs can be used with glycosyltransferases to incorporate LacNAc-based probes into cellular glycans, allowing for the tracking and study of glycan trafficking and function.

These bioactive compounds are essential tools in chemical biology, enabling the selective labeling, imaging, and manipulation of the glycans and glycan-binding proteins that mediate a vast range of physiological and pathological events.

Analytical Techniques for Structural Elucidation and Glycan Analysis of N Acetyl D Lactosamine

Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed structural assignment of N-Acetyl-D-lactosamine. These methods probe the physical and chemical properties of the molecule to provide information on connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of carbohydrates, including N-Acetyl-D-lactosamine. It provides unparalleled detail regarding the molecular framework by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial critical information. The ¹H NMR spectrum reveals the number of chemically distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For LacNAc, the anomeric proton (H-1) of each monosaccharide residue resonates in a characteristic downfield region, and its coupling constant (³J(H1,H2)) is indicative of the stereochemistry of the glycosidic linkage (α or β). For instance, a large coupling constant is typical for a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in the typical ⁴C₁ chair conformation of the pyranose ring. The signals from the N-acetyl group's methyl protons are also readily identifiable. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals within the LacNAc structure. scholaris.cayoutube.comresearchgate.net Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (geminal or vicinal). It allows for the tracing of the proton network within each monosaccharide ring, starting from the well-resolved anomeric proton signal. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the ¹³C signals based on the already established ¹H assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly vital for identifying the glycosidic linkage between the galactose and N-acetylglucosamine units. A cross-peak between the anomeric proton of galactose (Gal H-1) and the C-4 of N-acetylglucosamine (GlcNAc C-4) provides definitive evidence for the β1→4 linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, irrespective of their bonding connectivity. For LacNAc, a key NOE is observed between the anomeric proton of the galactose residue and the H-4 proton of the N-acetylglucosamine residue, further confirming the β1→4 linkage and providing conformational information.

The collective data from these NMR experiments allow for the complete and unambiguous assignment of the structure of N-Acetyl-D-lactosamine.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-Acetyl-D-lactosamine (β-anomer) in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Galactose Residue | ||

| 1 | ~4.45 (d) | ~103.5 |

| 2 | ~3.53 (dd) | ~72.8 |

| 3 | ~3.68 (dd) | ~74.5 |

| 4 | ~3.91 (d) | ~69.1 |

| 5 | ~3.65 (m) | ~75.8 |

| 6 | ~3.75 (m) | ~61.5 |

| N-Acetylglucosamine Residue | ||

| 1 | ~4.68 (d) | ~97.5 |

| 2 | ~3.85 (dd) | ~56.2 |

| 3 | ~3.70 (m) | ~74.0 |

| 4 | ~3.88 (t) | ~80.5 |

| 5 | ~3.60 (m) | ~75.0 |

| 6 | ~3.80 (m) | ~61.0 |

| N-Acetyl (CH₃) | ~2.05 (s) | ~22.8 |

| N-Acetyl (C=O) | - | ~175.0 |

| Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and pH. |

Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS for Glycan Analysis

Mass spectrometry is a powerful analytical tool for glycan analysis due to its high sensitivity and ability to determine molecular weight with great accuracy. For N-Acetyl-D-lactosamine and its containing oligosaccharides, high-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the elemental composition of a glycan from its accurate mass measurement.

Tandem mass spectrometry (MS/MS) is particularly crucial for sequencing oligosaccharides. creative-proteomics.com In a tandem MS experiment, a specific precursor ion (e.g., the molecular ion of a LacNAc-containing glycan) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation of glycans occurs primarily at the glycosidic bonds and can also involve cross-ring cleavages. nih.govnih.gov The pattern of fragmentation provides a wealth of structural information, including the sequence of monosaccharides, the branching pattern, and the location of modifications like fucosylation or sialylation.

Common fragmentation techniques used in glycan analysis include:

Collision-Induced Dissociation (CID): This is the most common fragmentation method where ions are accelerated and collided with an inert gas. CID of glycans typically yields B- and Y-type ions from glycosidic bond cleavages, which reveal the monosaccharide sequence. frontiersin.org For example, the fragmentation of a LacNAc disaccharide would show ions corresponding to the loss of the galactose or N-acetylglucosamine residue.

Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that often produces more cross-ring cleavage fragments in addition to B and Y ions, providing more detailed structural information, such as linkage positions. acs.org

Electron Transfer Dissociation (ETD): This is a non-ergodic fragmentation technique that is particularly useful for analyzing intact glycopeptides. ETD tends to preserve labile modifications like glycosylation while fragmenting the peptide backbone, allowing for the identification of the glycosylation site. creative-proteomics.comfrontiersin.org

The analysis of fragmentation spectra allows for the reconstruction of the glycan structure. For instance, the presence of specific fragment ions can confirm the presence of a terminal LacNAc unit or a repeating poly-LacNAc chain.

X-ray Diffraction for Protein-Glycan Complex Structure Determination

X-ray diffraction, or X-ray crystallography, is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-glycan complexes. mdpi.com This technique provides high-resolution insights into how N-Acetyl-D-lactosamine is recognized and bound by carbohydrate-binding proteins, such as galectins. nih.govpdbj.orgnih.govresearchgate.net

The process involves crystallizing the protein in complex with LacNAc and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the complex can be built.

The crystal structure of a protein-LacNAc complex reveals:

The precise conformation of the LacNAc molecule when bound to the protein. This includes the torsion angles of the glycosidic bond and the pucker of the individual monosaccharide rings.

Specific molecular interactions between the carbohydrate and the protein. This includes hydrogen bonds, van der Waals interactions, and CH-π interactions between the sugar rings and aromatic amino acid side chains (e.g., Tryptophan). mdpi.comresearchgate.net

For example, crystal structures of galectin-3 in complex with LacNAc have shown a network of hydrogen bonds between the hydroxyl groups of the galactose and N-acetylglucosamine moieties and specific amino acid residues (like histidine, asparagine, and arginine) in the protein's carbohydrate recognition domain (CRD). researchgate.net These structures have been instrumental in understanding the basis for binding specificity and in the rational design of galectin inhibitors. mdpi.com

Table 2: Examples of Protein Data Bank (PDB) Entries for Galectin-LacNAc Complexes

| PDB ID | Protein | Ligand | Resolution (Å) | Description |

| 3ZSJ | Human Galectin-3 | N-Acetyl-D-lactosamine | 1.80 | Crystal structure of the carbohydrate recognition domain of human galectin-3 in complex with LacNAc. researchgate.net |

| 4XBN | Human Galectin-3 | Type 1 N-acetyllactosamine | 2.21 | Crystal structure providing insight into the binding preference for Galβ1-3GlcNAc. pdbj.org |

| 1HLC | Human Galectin-1 | Lactose (B1674315) | 2.10 | An early structure showing the fundamental interactions for β-galactoside recognition. mdpi.com |

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of N-Acetyl-D-lactosamine and related oligosaccharides from complex biological mixtures prior to structural analysis. The choice of chromatographic technique depends on the specific properties of the analytes and the goals of the analysis.

Gas-Liquid Chromatography (GLC) for Oligosaccharide Profiling

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a high-resolution separation technique that is well-suited for the analysis of volatile compounds. Since carbohydrates are non-volatile, they must first be chemically modified through a process called derivatization to increase their volatility. nih.gov Common derivatization methods for carbohydrates include:

Trimethylsilylation (TMS): This is a widely used method where the hydroxyl groups of the carbohydrate are converted to trimethylsilyl ethers. nih.govuliege.be

Acetylation: This involves converting the hydroxyl groups to acetate esters, often after reduction of the monosaccharides to their corresponding alditols (alditol acetates). restek.com

Derivatization can sometimes lead to the formation of multiple products from a single sugar (e.g., different anomers), which can complicate the resulting chromatogram. uliege.be To simplify this, an oximation step is often performed prior to silylation to convert the reducing end to a single oxime derivative. restek.com

Once derivatized, the oligosaccharide components can be separated by GLC based on their boiling points and interactions with the stationary phase of the GC column. The separated components are often detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). GC-MS provides both retention time information for quantification and a mass spectrum for identification of the individual components, often by comparing the spectra to a library. While GLC is highly effective for monosaccharide composition analysis, its application for profiling intact larger oligosaccharides is more limited due to the decreasing volatility with increasing size.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of Liquid Chromatography (LC) with Mass Spectrometry (MS) is a cornerstone of modern glycoanalysis, providing both high-resolution separation and sensitive, structurally informative detection. mdpi.com For polar analytes like N-Acetyl-D-lactosamine and oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. researchgate.netlcms.czresearchgate.netnih.gov

In HILIC, a polar stationary phase (e.g., with amide or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar aqueous solvent. researchgate.netnih.gov This setup allows for the retention and separation of polar compounds based on their hydrophilicity. As the aqueous content of the mobile phase is increased, the polar analytes elute from the column. HILIC is excellent for separating glycans based on their size, charge, and isomeric structures. mdpi.comresearchgate.net

The eluent from the LC column is directly introduced into the ion source of a mass spectrometer. The combination of LC separation with MS/MS detection allows for:

Separation of complex mixtures of glycoforms.

Determination of the molecular weight of each eluted glycan.

Structural characterization of each glycan through fragmentation analysis in real-time as it elutes from the column.

This powerful combination (HILIC-LC-MS/MS) is widely used for glycomic profiling, enabling the identification and relative quantification of numerous N-glycans, including those containing LacNAc units, in complex biological samples. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful tool for the separation and analysis of polar compounds like N-Acetyl-D-lactosamine. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

HILIC is particularly well-suited for the analysis of glycans, offering unique selectivity that is often orthogonal to reversed-phase chromatography. The technique has demonstrated the ability to separate complex mixtures of N-glycans released from glycoproteins, many of which are composed of N-Acetyl-D-lactosamine repeating units. Furthermore, HILIC can resolve subtle structural differences, including the separation of glycan isomers, which is crucial for detailed structural characterization.

For enhanced detection and sensitivity, HILIC is commonly coupled with fluorescence (FLR) and mass spectrometry (MS) detectors. The use of Ultra-Performance Liquid Chromatography (UPLC) in a HILIC format (HILIC-UPLC) provides significant improvements in peak resolution, speed, and sensitivity, allowing for the identification and quantification of even minor glycan species. A common approach involves the derivatization of N-Acetyl-D-lactosamine with a fluorescent tag, such as 2-aminobenzamide (2-AB), prior to HILIC-FLR-MS analysis. sciex.com This labeling strategy significantly enhances detection sensitivity.

| Parameter | Description |

| Stationary Phase | Polar columns, such as those with amide or silica-based functionalities, are typically employed. |

| Mobile Phase | A high percentage of acetonitrile (e.g., >70%) with an aqueous buffer (e.g., ammonium formate) is common. The gradient elution involves decreasing the organic solvent concentration. |

| Detection | Fluorescence (FLR) detection is used for fluorescently labeled glycans, while mass spectrometry (MS) provides mass information for structural confirmation. sciex.com |

| Key Advantages | - Excellent retention of polar analytes. - High resolution of complex glycan mixtures. - Capability to separate isomers. - Compatibility with MS for detailed structural analysis. |

Electrophoretic Methods: Multicapillary Gel Electrophoresis

Multicapillary Gel Electrophoresis (CGE) is a high-throughput and high-resolution analytical technique suitable for the analysis of oligosaccharides, including N-Acetyl-D-lactosamine. This method utilizes multiple capillaries in parallel to perform simultaneous electrophoretic separations, significantly increasing sample throughput. nih.gov The separation in CGE is based on the charge-to-hydrodynamic volume ratio of the analytes as they migrate through a gel matrix under the influence of an electric field. nih.gov

For neutral oligosaccharides like N-Acetyl-D-lactosamine, derivatization with a charged fluorescent dye is necessary to impart both a charge for electrophoretic mobility and a fluorophore for sensitive detection. 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a commonly used label that provides a negative charge and allows for highly sensitive laser-induced fluorescence (LIF) detection.

The performance of multicapillary CGE can be further enhanced by employing different gel compositions and buffer systems. For instance, the use of borate-buffered dextran gels can improve the resolution of oligosaccharide isomers by forming transient complexes with the vicinal diols of the sugar residues, altering their electrophoretic mobilities. nih.gov This technique has been successfully applied to the ultrafast and high-resolution analysis of human milk oligosaccharides (HMOs), which share structural similarities with N-Acetyl-D-lactosamine. nih.gov

| Feature | Description |

| Principle | Separation of fluorescently labeled analytes based on their charge-to-hydrodynamic volume ratio as they migrate through a gel-filled capillary under an electric field. nih.gov |

| Instrumentation | Utilizes an array of multiple capillaries for simultaneous analysis, enabling high throughput. nih.gov |

| Sample Preparation | Derivatization with a charged fluorescent dye (e.g., APTS) is required for neutral oligosaccharides. |

| Resolution Enhancement | Borate complexation can be used to improve the separation of isomers. nih.gov |

| Advantages | - High resolution and efficiency. - High throughput due to the multicapillary format. americanlaboratory.com - Requires minimal sample volume. |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation and derivatization are critical for the successful analysis of N-Acetyl-D-lactosamine by chromatographic and electrophoretic techniques. Derivatization is primarily employed to introduce a chromophore or fluorophore for sensitive detection and, in the case of electrophoresis, to impart a charge to neutral molecules.

Reductive Amination: The most common derivatization strategy for oligosaccharides like N-Acetyl-D-lactosamine is reductive amination. nih.gov This reaction involves the coupling of a primary amine-containing label to the reducing end of the sugar. The process typically involves two steps: the formation of a Schiff base between the aldehyde or ketone group of the sugar and the amine of the label, followed by the reduction of the Schiff base to a stable secondary amine.

Fluorescent Labeling Agents: A variety of fluorescent dyes with primary amine groups are available for derivatization. The choice of the labeling reagent can influence the sensitivity and the separation characteristics of the resulting derivative. A comparative study on the derivatization of this compound for capillary electrophoresis (CE) analysis evaluated three different dyes: 4-aminobenzonitrile, 2-aminopyridine, and 2-aminobenzoic acid (2-AA). nih.gov The 2-AA derivatives provided the lowest detection limits. nih.gov For HILIC-FLR-MS applications, 2-aminobenzamide (2-AB) is a widely used labeling agent. sciex.com

The efficiency of the reductive amination reaction can be influenced by factors such as the catalyst used. For instance, the strength of the acid catalyst can affect the chemical modification of sugars with 2-AA. nih.gov It has been noted that the N-acetylamino group at the C-2 position of N-acetylated sugars can somewhat hinder the derivatization reaction at the anomeric center. nih.gov

| Derivatization Agent | Analytical Technique | Purpose |

| 2-Aminobenzoic Acid (2-AA) | CE-UV | Provides a chromophore for UV detection and a charge for electrophoretic separation. Showed low detection limits for this compound. nih.gov |

| 2-Aminobenzamide (2-AB) | HILIC-FLR-MS | A common label that provides a fluorescent tag for sensitive detection and is compatible with mass spectrometry for structural confirmation. sciex.comnih.gov |

| 8-aminopyrene-1,3,6-trisulfonic acid (APTS) | CGE-LIF | Imparts a strong negative charge for efficient electrophoretic mobility and a highly fluorescent tag for sensitive laser-induced fluorescence detection. |

| 4-Aminobenzonitrile | CE-UV | An alternative chromophoric label for CE analysis. nih.gov |

| 2-Aminopyridine | CE-UV | Another labeling agent used for CE with UV detection. nih.gov |

Molecular Interactions and Recognition Mechanisms Involving N Acetyl D Lactosamine

Lectin-N-Acetyl-D-lactosamine Interactions

Lectins are a diverse group of carbohydrate-binding proteins that exhibit high specificity for their sugar moieties. These proteins are key players in biological recognition processes involving cells and other proteins. biosynth.com N-Acetyl-D-lactosamine and its derivatives are frequently utilized in the study and characterization of lectins from various sources. biosynth.com

Specificity of Plant Lectins for N-Acetyl-D-lactosamine Motifs

Several plant lectins have demonstrated a distinct specificity for N-Acetyl-D-lactosamine. For instance, lectins isolated from the tubers of various species of the Araceae family, such as Arisaema intermedium, Arisaema wallichianum, Arisaema flavum, and Arisaema helleborifolium, have been shown to specifically bind to LacNAc. biosynth.comnih.gov Similarly, a lectin from Alocasia cucullata also exhibits specificity for this disaccharide. nih.gov